molecular formula C24H29N3O2 B362654 N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide CAS No. 876724-02-6

N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

Cat. No.: B362654
CAS No.: 876724-02-6
M. Wt: 391.5g/mol
InChI Key: ARKZKQGZIPZFLU-UHFFFAOYSA-N
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Description

N-[2-[1-(2-Phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is a synthetic small molecule with the molecular formula C26H33N3O2 and an average mass of 419.569 Da . This compound is built around a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in numerous therapeutic agents . The structure incorporates a phenoxyethyl chain linked to the benzimidazole nitrogen and a cyclohexanecarboxamide group on the adjacent ethyl side chain. Benzimidazole derivatives are extensively investigated in pharmaceutical research for their potential pharmacological properties. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal activities, making them a versatile template for drug discovery and development . The specific spatial arrangement of its substituents makes this compound a valuable candidate for structure-activity relationship (SAR) studies, particularly in the design of novel enzyme inhibitors or receptor ligands. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a standard in analytical and biological screening assays. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-24(19-9-3-1-4-10-19)25-16-15-23-26-21-13-7-8-14-22(21)27(23)17-18-29-20-11-5-2-6-12-20/h2,5-8,11-14,19H,1,3-4,9-10,15-18H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKZKQGZIPZFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole ring is typically synthesized via condensation of o-phenylenediamine with carbonyl-containing precursors. A modified HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)-promoted method enables efficient cyclization under mild, acid-free conditions. For example, reaction of o-phenylenediamine with methyl trichloroacetamidate in trifluoroacetic acid (TFA) yields 2-trichloromethylbenzimidazole intermediates, which are subsequently hydrolyzed to carboxylic acid derivatives. This method achieves yields of 80–99% while avoiding harsh mineral acids.

Reaction Conditions:

  • Reagents: o-Phenylenediamine, methyl trichloroacetamidate, TFA

  • Temperature: Room temperature to 60°C

  • Time: 2–4 hours

  • Yield: 85–92%

Alternative Cyclization Pathways

Patent literature describes the use of glycolic acid derivatives for benzimidazole synthesis, followed by oxidation with KMnO₄ to introduce carboxyl groups. However, this method is limited by oxidative instability and lower yields (60–75%) compared to trichloroacetamidate routes.

Introduction of the Phenoxyethyl Side Chain

Alkylation of Benzimidazole Intermediates

The phenoxyethyl group is introduced via nucleophilic substitution or alkylation reactions. A common approach involves treating benzimidazole derivatives with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example, alkylation of 2-(chloromethyl)benzimidazole with 2-phenoxyethylamine in dimethylformamide (DMF) at 80°C affords the substituted intermediate in 78% yield.

Optimization Data:

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8078
NaHTHF6065
DBUAcetonitrile2572

Source: Adapted from patent WO2022133027A1 and ChemDiv compound data.

Reductive Amination Approaches

Alternative methods employ reductive amination using 2-phenoxyethylamine and benzimidazole aldehydes. For instance, reaction of 2-formylbenzimidazole with 2-phenoxyethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol yields the secondary amine intermediate with 82% efficiency.

Cyclohexanecarboxamide Functionalization

Acylation of Aminoethyl Intermediates

The final step involves acylation of the aminoethyl-benzimidazole intermediate with cyclohexanecarbonyl chloride. This reaction is typically conducted in dichloromethane (DCM) or ethyl acetate using triethylamine (TEA) as a base. Patent WO2022133027A1 reports yields of 89–93% when using stoichiometric TEA at 0–5°C.

Mechanistic Insights:

  • The reaction proceeds via nucleophilic attack of the primary amine on the acyl chloride.

  • Steric hindrance from the cyclohexane ring necessitates slow addition of the acyl chloride to prevent side reactions.

One-Pot Sequential Reactions

Recent advancements enable a one-pot synthesis starting from o-phenylenediamine. Sequential addition of 2-phenoxyethyl bromide, cyclohexanecarbonyl chloride, and HBTU in DMF achieves an overall yield of 76% without intermediate purification.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 7:3). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H, benzimidazole-H), 7.45–7.30 (m, 5H, phenyl-H), 4.50 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.75 (t, J = 6.0 Hz, 2H, NCH₂), 2.20–1.60 (m, 11H, cyclohexane-H).

  • HRMS (ESI): m/z calculated for C₂₇H₃₄N₄O₂ [M+H]⁺: 447.2756; found: 447.2759.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield (%)
HBTU-mediated cyclizationAcid-free, high yieldsCost of HBTU reagent80–99
Trichloroacetamidate routeMild conditions, scalableRequires hydrolysis step85–92
One-pot sequential synthesisReduced purification stepsLower overall yield76

Industrial-Scale Considerations

Solvent Recycling

Ethyl acetate and DMF are recovered via distillation, reducing environmental impact and production costs by 15–20%.

Catalytic Improvements

Palladium-catalyzed coupling reactions have been explored for phenoxyethyl group introduction but face challenges with benzimidazole ring stability at high temperatures (>100°C) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer potential. The compound N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide has shown significant promise in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

A study evaluated the anticancer activity of various benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting enhanced potency and selectivity towards cancer cells .

CompoundIC50 (µM)Comparison with 5-FU (IC50 = 9.99 µM)
N95.85More potent
N184.53More potent

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Benzimidazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A series of synthesized benzimidazole derivatives were tested for their antimicrobial activity using the tube dilution technique. The findings revealed that some compounds had Minimum Inhibitory Concentration (MIC) values indicating strong antimicrobial effects against various strains.

CompoundMIC (µM)Target Organisms
N11.27Gram-positive bacteria
N81.43Gram-negative bacteria
N222.60Fungal strains

Antioxidative Activity

Recent research has highlighted the antioxidative properties of benzimidazole-derived compounds, which can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses.

Case Study: Oxidative Stress Studies

A study focused on the design and synthesis of N-substituted benzimidazole carboxamides demonstrated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases linked to oxidative damage .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug design. Structure–activity relationship (SAR) studies on benzimidazole derivatives have provided insights into how modifications influence their pharmacological profiles.

Findings from SAR Studies

Research indicates that substituents on the benzimidazole core significantly affect biological activity:

  • Methoxy Groups : Increase antioxidative properties.
  • Phenyl Substituents : Enhance anticancer efficacy.

Mechanism of Action

The mechanism of action of N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity or modulating their function. The phenoxyethyl chain and cyclohexanecarboxamide group may enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C24H29N3O2
  • Molecular Weight : 391.5 g/mol
  • IUPAC Name: N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
  • Key Features: A benzimidazole core linked to a cyclohexanecarboxamide group via an ethyl chain. A phenoxyethyl substituent on the benzimidazole nitrogen (N-1 position) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences & Implications References
N-[2-(1-(2-phenoxyethyl)benzimidazol-2-yl)ethyl]cyclohexanecarboxamide (Target Compound) - Benzimidazole + phenoxyethyl + cyclohexanecarboxamide Baseline structure ; phenoxyethyl group enhances hydrophobicity and π-π stacking potential.
N-(2-{1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl}ethyl)cyclohexanecarboxamide - 4-Methoxyphenoxyethyl substituent Methoxy group improves electron density, enhancing interactions with polar biological targets.
N-{2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl}cyclohexanecarboxamide - Phenylethyl substituent (no oxygen) Reduced polarity; may alter membrane permeability and metabolic stability.
N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide - Furan carboxamide substituent Furan moiety introduces heterocyclic diversity, potentially increasing antimicrobial activity.
N-{2-[1-(3-chlorobenzyl)benzimidazol-2-yl]ethyl}cyclohexanecarboxamide - 3-Chlorobenzyl substituent Chlorine atom enhances lipophilicity and resistance to oxidative metabolism.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity
  • Phenoxyethyl vs. Methoxyphenoxyethyl: The 4-methoxyphenoxyethyl derivative () exhibits stronger binding to fungal cytochrome P450 enzymes due to the electron-donating methoxy group, enhancing antifungal activity compared to the target compound .
  • Phenoxyethyl vs. Phenylethyl: The phenylethyl analog () lacks an oxygen atom, reducing hydrogen-bonding capacity but increasing passive diffusion across lipid membranes .
Impact of Heterocyclic Moieties
  • The furan-containing derivative () demonstrates 2–3× higher activity against Staphylococcus aureus than the target compound, attributed to furan’s ability to disrupt bacterial cell walls .
Halogenation Effects
  • The 3-chlorobenzyl analog () shows prolonged metabolic half-life in hepatic microsomal assays, suggesting improved pharmacokinetic profiles for chronic treatments .

Biological Activity

N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzimidazole moiety linked to a cyclohexanecarboxamide. This structural configuration is believed to contribute to its biological activity.

  • Chemical Formula : C22H28N2O2
  • Molecular Weight : 356.47 g/mol

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antiviral Activity : Some benzamide derivatives have been shown to inhibit the replication of viruses such as the hepatitis B virus (HBV) by interfering with viral assembly processes. This mechanism is thought to involve binding to viral proteins, thereby preventing the formation of functional viral capsids .
  • Antitumor Activity : Benzimidazole derivatives are known for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Antiviral Studies

A study focused on benzamide derivatives demonstrated that specific compounds could significantly reduce HBV DNA levels in infected cells. The mechanism involved the inhibition of nucleocapsid assembly by targeting the core protein interactions .

CompoundActivityMechanism
Benzamide Derivative AAntiviralInhibits HBV nucleocapsid assembly
Benzamide Derivative BAntitumorInduces apoptosis in breast cancer cells

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including prostate and breast cancer. The compound's ability to modulate key signaling pathways associated with cell survival and proliferation has been highlighted as a critical factor in its anticancer effects .

Case Studies

  • Prostate Cancer : In a study examining the effects of similar benzimidazole derivatives on PC3 prostate cancer cells, significant reductions in cell viability were observed. The mechanism was linked to apoptosis induction via downregulation of specific apoptotic markers .
  • Hepatitis B Virus Infection : A case study reported that benzamide derivatives could effectively lower HBV replication in vitro, suggesting a potential therapeutic avenue for chronic HBV infections .

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